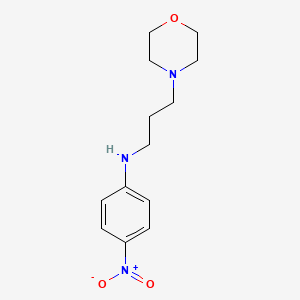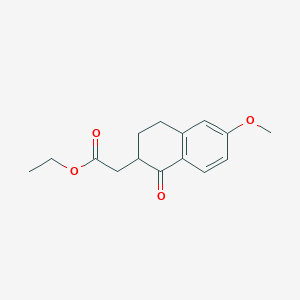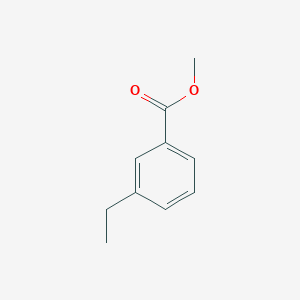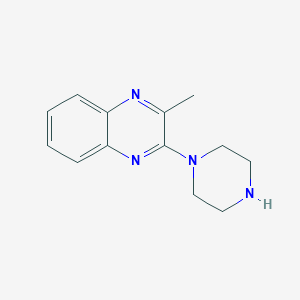
Kulonic acid
概要
説明
Kulonic acid, also known as (13α,14β,17S)-16β-Hydroxy-3-oxo-5α-lanosta-7,24-diene-21-oic acid, is a naturally occurring compound with the molecular formula C30H46O4 and a molecular weight of 470.68 g/mol . It is a lanostane-type triterpenoid acid, which is found in various plant species and has been studied for its potential biological activities.
作用機序
Target of Action
Kulonic acid, also known as (2R)-2-[(5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid, primarily targets the enzyme 3-keto-L-gulonate-6-phosphate decarboxylase UlaD . This enzyme is found in Escherichia coli (strain K12) .
Biochemical Pathways
This compound may be involved in the metabolism of organic sulfur compounds . It is suggested that the compound could play a role in the transformation and mineralization of sulfur compounds . .
Pharmacokinetics
A macrokinetic model has been developed for the production of 2-keto-l-gulonic acid from l-sorbose by a mixed culture of gluconobacter oxydans and bacillus megaterium . This model takes into account the balances of some key metabolites , which could provide insights into the ADME properties of this compound.
Result of Action
It has been suggested that 2-keto-l-gulonic acid, a potential precursor of l-ascorbic acid (asa), can enhance plant growth and improve stress resistance by promoting the synthesis and accumulation of asa . This suggests that this compound could potentially have similar effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the stability and activity of the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Kulonic acid involves several steps, starting from lanosterol, a common triterpenoid. The key steps include oxidation, hydroxylation, and cyclization reactions. The reaction conditions typically involve the use of strong oxidizing agents, such as chromium trioxide or potassium permanganate, and catalysts like palladium on carbon for hydrogenation reactions .
Industrial Production Methods
The extraction process may involve solvent extraction, followed by purification using techniques such as column chromatography .
化学反応の分析
Types of Reactions
Kulonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, such as ketones and aldehydes.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonic acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, oxidized, and substituted compounds. These derivatives can have different biological activities and properties .
科学的研究の応用
Chemistry: Kulonic acid and its derivatives are used as intermediates in the synthesis of other complex molecules.
Biology: Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties.
Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and microbial infections.
Industry: This compound is used in the development of new materials and as a precursor for the synthesis of bioactive compounds .
類似化合物との比較
Kulonic acid is similar to other lanostane-type triterpenoids, such as betulinic acid and ursolic acid. it has unique structural features, such as the presence of a hydroxyl group at the 16β position and a keto group at the 3 position, which contribute to its distinct biological activities .
List of Similar Compounds
- Betulinic acid
- Ursolic acid
- Oleanolic acid
- Lanosterol
This compound stands out due to its unique structural features and diverse biological activities, making it a compound of significant interest in scientific research and industrial applications.
特性
IUPAC Name |
(2R)-2-[(5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,19-20,22-23,25,31H,8,10,12-17H2,1-7H3,(H,33,34)/t19-,20+,22+,23+,25-,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPFUFOEFSUMKP-QCWHEMHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1C(CC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H]([C@@H]1[C@H](C[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3142443.png)







